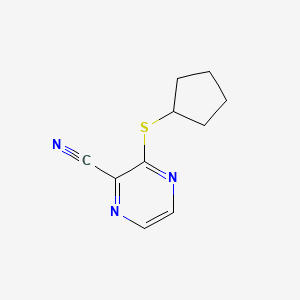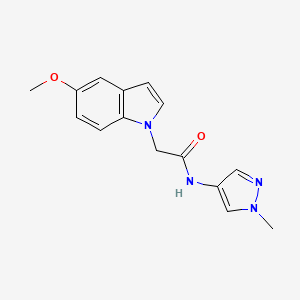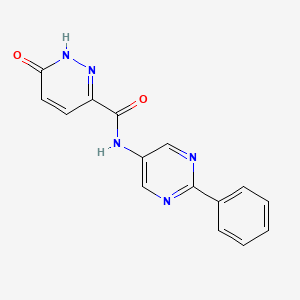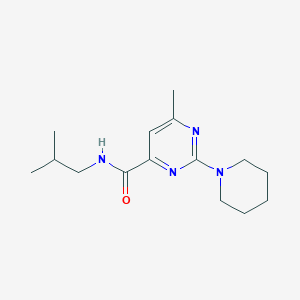![molecular formula C14H10Br2N2O2 B7561732 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has been studied for its potential applications in scientific research. BBH is a hydrazide derivative that has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.
Mechanism of Action
The mechanism of action of 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell survival and proliferation. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. This compound has also been found to inhibit the activation of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for cancer research. This compound also has neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide, including the development of more efficient synthesis methods to improve its bioavailability and effectiveness in lab experiments. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in cancer biology and neurodegenerative diseases. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with 2-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide has been studied for its potential applications in various areas of scientific research, including cancer biology, neuroscience, and drug discovery. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-bromo-N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISRCOBJTCUWNE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)


![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)



![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)